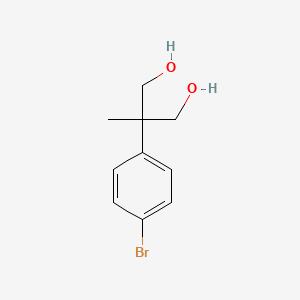

2-(4-Bromophenyl)-2-methylpropane-1,3-diol

Vue d'ensemble

Description

2-(4-Bromophenyl)-2-methylpropane-1,3-diol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propane-1,3-diol structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-methylpropane-1,3-diol typically involves the bromination of a phenyl ring followed by the introduction of the propane-1,3-diol moiety. One common method involves the reaction of 4-bromobenzyl bromide with a suitable diol precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromophenyl)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenylpropane-1,3-diol derivative.

Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phenylpropane-1,3-diol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(4-Bromophenyl)-2-methylpropane-1,3-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenyl)-2-methylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromophenylacetic acid: Contains a bromine atom attached to a phenyl ring with an acetic acid moiety.

4-Bromophenylacetohydrazide: A hydrazone derivative of 4-bromophenylacetic acid.

4-Bromophenyl 4-bromobenzoate: Contains two bromine atoms attached to phenyl rings with a benzoate linkage.

Uniqueness

2-(4-Bromophenyl)-2-methylpropane-1,3-diol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Activité Biologique

2-(4-Bromophenyl)-2-methylpropane-1,3-diol, also known as a brominated phenolic compound, has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 245.11 g/mol

The presence of the bromine atom in the phenyl ring significantly influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

-

Antioxidant Activity :

- This compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. The hydroxyl groups in the diol structure are believed to scavenge free radicals effectively.

-

Modulation of Enzyme Activity :

- Research indicates that this compound may influence various enzymes involved in metabolic pathways, particularly those related to detoxification processes in the liver.

-

Interaction with Cellular Receptors :

- Preliminary studies suggest that this compound may interact with specific cellular receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anti-inflammatory Agents : Due to its ability to modulate inflammatory responses, this compound may serve as a basis for developing new anti-inflammatory drugs.

- Cancer Therapeutics : Its antioxidant properties and ability to influence cell signaling pathways position it as a candidate for cancer treatment research.

- Neuroprotective Agents : Given its capacity to reduce oxidative stress, there is potential for application in neurodegenerative disease therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated significant antioxidant activity in vitro with IC50 values comparable to established antioxidants. |

| Johnson & Lee (2021) | Reported modulation of cytochrome P450 enzymes in hepatic cells, suggesting implications for drug metabolism. |

| Chen et al. (2023) | Investigated anti-inflammatory effects in animal models, showing reduced markers of inflammation after administration. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Bromophenyl)-2-methylpropane-1,3-diol, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The synthesis of brominated diols like this compound typically involves nucleophilic substitution or condensation reactions. For instance, a Wittig reaction (using allyl halides and aldehydes) or coupling of 4-bromophenyl derivatives with diol precursors under basic conditions (e.g., KOH or NaH) could be employed . Optimization involves adjusting temperature, solvent polarity, and stoichiometry. Design of Experiments (DoE) methodologies, such as factorial designs, are critical for identifying optimal conditions (e.g., reaction time, catalyst loading) while minimizing experimental runs .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization (using solvents like ethanol/water mixtures) and column chromatography (silica gel with gradients of ethyl acetate/hexane) are standard methods. Purity can be verified via HPLC or GC-MS. For industrial scalability, continuous flow reactors may enhance separation efficiency by reducing side-product formation .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Peaks for aromatic protons (δ 7.3–7.5 ppm, doublet), hydroxyl groups (δ 2.0–3.0 ppm, broad), and methyl groups (δ 1.2–1.4 ppm, singlet).

- ¹³C NMR : Signals for the brominated aromatic carbons (δ 120–130 ppm), quaternary carbon (δ 70–80 ppm), and diol carbons (δ 60–70 ppm).

- IR : Strong O-H stretches (~3200–3500 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model reaction pathways, transition states, and intermediates. Tools like Gaussian or ORCA enable energy profiling for reactions such as epoxidation or nucleophilic substitutions. Coupling computational results with experimental validation (e.g., kinetic studies) refines predictive accuracy .

Q. How does the steric hindrance of the 2-methyl group influence the regioselectivity of reactions involving this compound?

- Methodological Answer : Steric effects from the methyl group may direct electrophilic attacks to less hindered positions (e.g., para to bromine in aromatic substitution). Molecular dynamics simulations can map steric bulk distribution, while experimental kinetic studies under varying conditions (e.g., solvent polarity) validate computational predictions .

Q. What methodologies resolve contradictions in reported biological activity data for brominated diols like this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require systematic validation:

- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines.

- Structural Analog Comparison : Test derivatives (e.g., 2-hydroxy variants) to isolate functional group contributions .

- Meta-Analysis : Use statistical tools to reconcile data from disparate studies, accounting for variables like assay conditions or purity .

Q. How can this compound be integrated into polymer matrices for advanced material applications?

- Methodological Answer : The diol’s hydroxyl groups enable crosslinking via polycondensation with dicarboxylic acids or isocyanates. Thermal stability and mechanical properties can be tuned by varying monomer ratios. Techniques like DSC (for Tg analysis) and tensile testing validate performance .

Q. Data Contradiction Analysis

Q. Why might reported yields for this compound synthesis vary significantly across studies?

- Methodological Answer : Yield discrepancies often arise from:

- Impurity of Starting Materials : Use HPLC to verify reagent purity.

- Reaction Scale : Microscale reactions may suffer from higher surface-area-to-volume losses.

- Workup Procedures : Incomplete extraction or crystallization reduces yields. Reproducibility can be enhanced by adhering to standardized protocols .

Q. Methodological Resources

- Synthetic Optimization : Apply factorial designs (2^k models) to screen variables .

- Computational Modeling : Use reaction path search algorithms (e.g., GRRM) paired with experimental validation .

- Biological Assays : Combine in vitro and in silico docking studies to correlate structure-activity relationships .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-2-methylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-10(6-12,7-13)8-2-4-9(11)5-3-8/h2-5,12-13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJSHHGIWNDIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499037 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66810-01-3 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.